Benzyl chloroformate

Description

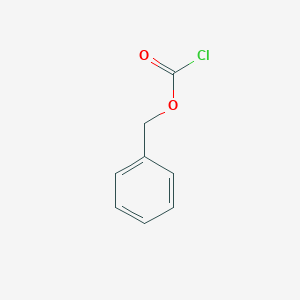

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c9-8(10)11-6-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSDAJNMJOMSNEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Record name | BENZYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2603 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0990 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9027158 | |

| Record name | Benzyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Benzyl chloroformate appears as a colorless liquid with an acrid odor. Vapors irritate eyes and mucous membranes. Corrosive to metals and tissue. Long-term inhalation of low concentrations or short-term inhalation of high concentrations can result in adverse health effects., Liquid, Clear to yellow oily liquid with a pungent odor; [ICSC], OILY COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR. | |

| Record name | BENZYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2603 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbonochloridic acid, phenylmethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyl chloroformate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2209 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0990 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

306 °F at 760 mmHg (decomposes) (USCG, 1999), 152 °C AT 760 MM HG | |

| Record name | BENZYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2603 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

227 °F Vigorous decomposition occurs at these temperatures; thus these values are anomalous due to the effect of the decomp. products (benzyl chloride and CO2). (USCG, 1999), [HSDB] 80 °C, 176 °F OC; 227 °F CC, 80.0 °C c.c. | |

| Record name | BENZYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2603 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzyl chloroformate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2209 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0990 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

SOL IN ETHER, ACETONE, BENZENE, Solubility in water: reaction | |

| Record name | BENZYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0990 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.22 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2166 20 °C/4 °C, Relative density (water = 1): 1.20 | |

| Record name | BENZYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2603 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0990 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 1 | |

| Record name | BENZYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0990 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

7 mm Hg @ 85-87 °C, Vapor pressure, kPa at 85-87 °C: 0.009 | |

| Record name | BENZYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0990 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

May contain 3% or less benzyl chloride | |

| Record name | BENZYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

OILY LIQUID, COLORLESS TO PALE YELLOW LIQUID | |

CAS No. |

501-53-1 | |

| Record name | BENZYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2603 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzyl chloroformate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl chloroformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZYL CHLOROFORMATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83466 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl chloroformate | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/benzyl-chloroformate-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Carbonochloridic acid, phenylmethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.205 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBOBENZOXY CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/170BP0DD31 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0990 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

0 °C | |

| Record name | BENZYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0990 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Benzyl Chloroformate Amine Protection

For researchers, scientists, and professionals in drug development, the strategic protection and deprotection of amine functionalities are fundamental to the successful synthesis of complex molecules. Among the arsenal (B13267) of amine protecting groups, the benzyloxycarbonyl (Cbz or Z) group, introduced by Leonidas Zervas in the 1930s, remains a cornerstone in organic synthesis, particularly in peptide chemistry.[1][2][3] Its stability under a range of conditions and the facility of its removal have cemented its utility.[2][4] This technical guide provides a comprehensive overview of the core mechanism of benzyl (B1604629) chloroformate (Cbz-Cl) for amine protection, detailed experimental protocols, and a summary of relevant quantitative data.

Core Principle: Masking Amine Reactivity

The primary function of the Cbz group is to temporarily suppress the nucleophilic and basic nature of primary and secondary amines.[3][5][6] This is accomplished by converting the highly reactive amine into a significantly less reactive carbamate.[5][7] This transformation is crucial in multi-step syntheses to prevent unwanted side reactions of the amine group.

Mechanism of Cbz Protection

The protection of an amine with benzyl chloroformate proceeds via a nucleophilic acyl substitution reaction.[5][7] The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of this compound.[1][5][7] This initial attack forms a transient tetrahedral intermediate. Subsequently, this intermediate collapses, expelling a chloride ion as the leaving group.[1][5] The reaction generates hydrochloric acid (HCl) as a byproduct, which is neutralized by a base present in the reaction mixture, driving the equilibrium towards the formation of the Cbz-protected amine.[1][5]

Experimental Protocols

The selection of an appropriate protocol for Cbz protection depends on the substrate's properties, such as its solubility and the presence of other functional groups.

Protocol 1: Standard Aqueous Conditions for General Amines

This method is widely applicable and employs a biphasic solvent system.

Methodology:

-

Dissolve the amine (1.0 equivalent) in a 2:1 mixture of tetrahydrofuran (B95107) (THF) and water.[5]

-

Add sodium bicarbonate (NaHCO₃, 2.0 equivalents) to the solution.[5]

-

Cool the mixture to 0 °C in an ice bath.[5]

-

Add this compound (Cbz-Cl, 1.1 - 1.5 equivalents) dropwise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.[5][8]

-

Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and continue stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[8] A duration of 20 hours at 0°C has also been reported.[1][5]

-

Upon completion, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate.[5][8]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.[5][8]

-

Purify the crude product by silica (B1680970) gel column chromatography.[5][8]

Protocol 2: Anhydrous Conditions

For substrates that are sensitive to water, an anhydrous protocol is preferable.

Methodology:

-

Dissolve the amine (1.0 equivalent) in an anhydrous solvent such as acetonitrile.

-

Add an organic base, for example, diisopropylethylamine (DIPEA).

-

Add this compound (Cbz-Cl) to the mixture.

-

Stir the reaction at room temperature until completion as monitored by TLC.

-

Perform an appropriate aqueous work-up, followed by extraction with an organic solvent.

-

Dry the combined organic layers and concentrate in vacuo.

-

Purify the product by column chromatography.

Protocol 3: Eco-Friendly Conditions in Water

A greener approach involves using water as the sole solvent.[9]

Methodology:

-

To a mixture of the amine (1 mmol) and Cbz-Cl (1.05 mmol), add distilled water (3 mL).[9]

-

Stir the mixture vigorously at room temperature for the appropriate time (typically very short for aliphatic amines).[9]

-

Upon completion (indicated by TLC), add more water (10 mL) and extract the mixture with ethyl acetate.[9]

-

Concentrate the combined organic extracts and purify the residue by column chromatography.[9]

Quantitative Data Summary

The efficiency of Cbz protection can vary depending on the substrate and reaction conditions. Below is a summary of reported yields and reaction times for various amines.

| Amine Type | Base | Solvent(s) | Temperature | Time | Yield (%) | Reference(s) |

| General Amine | NaHCO₃ | THF/H₂O | 0 °C | 20 h | 90 | [1],[5] |

| Aliphatic Amines | None (in water) | Water | Room Temp. | 2-10 min | High | [9] |

| Aromatic Amines | None (in water) | Water | Room Temp. | 1-2 h | High | [9] |

| Various Amines | None (in PEG-400) | PEG-400 | Room Temp. | 15-60 min | >90 | [4] |

| 1,2,3,6-tetrahydropyridine | 3N NaOH | Water | 0 °C to RT | 3 h | 23 | [10] |

| 3-Azabicyclo[3.3.0]octane HCl | 3N NaOH | Water | 0 °C to RT | Overnight | 96 | [10] |

Deprotection of the Cbz Group

A key advantage of the Cbz group is its facile removal under mild conditions, most commonly through catalytic hydrogenolysis.[1][5][7]

Mechanism of Deprotection via Hydrogenolysis

The Cbz-protected amine is treated with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst.[5][7] The reaction involves the hydrogenolysis of the benzylic C-O bond, which cleaves the protecting group.[2][5] This process releases the free amine, carbon dioxide (CO₂), and toluene (B28343) as byproducts.[5][7] The initial product is an unstable carbamic acid, which spontaneously decarboxylates to yield the deprotected amine.[3]

Experimental Protocol for Cbz Deprotection

Methodology:

-

Dissolve the Cbz-protected amine (e.g., 20.7 mg, 15.0 µmol) in a suitable solvent such as methanol (B129727) (2 mL).[7]

-

Add 5% or 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).[2][7]

-

Place the reaction mixture under an atmosphere of hydrogen (H₂), either from a balloon or a hydrogenation apparatus.[2]

-

Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) for the required duration (which can range from hours to days, e.g., 40 hours).[7]

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the catalyst through a pad of celite.[2][7]

-

Concentrate the filtrate in vacuo to obtain the deprotected amine.[7]

An alternative to using hydrogen gas is transfer hydrogenation, which employs a hydrogen donor like ammonium (B1175870) formate (B1220265) or formic acid in the presence of a palladium catalyst.[2][5][7] This method is often considered safer for larger-scale reactions.[2]

Orthogonality and Stability

The Cbz group is notably stable under basic and most aqueous acidic conditions.[4] It is orthogonal to the acid-labile Boc (tert-butyloxycarbonyl) and the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups, making it an invaluable tool in complex, multi-step syntheses such as solid-phase peptide synthesis.[1][5] However, it is important to note that harsh acidic conditions, such as treatment with HBr in acetic acid, can also cleave the Cbz group.[1][7]

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. tandfonline.com [tandfonline.com]

- 5. benchchem.com [benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. ijacskros.com [ijacskros.com]

- 10. beilstein-journals.org [beilstein-journals.org]

An In-depth Technical Guide to Benzyl Chloroformate: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl (B1604629) chloroformate (Cbz-Cl), also known as benzyloxycarbonyl chloride, is a pivotal reagent in organic synthesis, primarily utilized for the introduction of the benzyloxycarbonyl (Cbz or Z) protecting group for amines.[1] This guide provides a comprehensive overview of its physical and chemical properties, stability, and reactivity. Detailed experimental protocols for the widely used Cbz protection of amines are presented, alongside key safety and handling information. Visual diagrams generated using Graphviz are included to illustrate reaction mechanisms and experimental workflows, offering a clear and concise reference for laboratory professionals.

Introduction

Benzyl chloroformate is the benzyl ester of chloroformic acid and serves as the primary reagent for installing the benzyloxycarbonyl (Cbz) group, a crucial amine-protecting group in peptide synthesis and broader organic chemistry.[1][2] The Cbz group is valued for its ability to suppress the nucleophilic and basic nature of amines and can be readily removed by catalytic hydrogenation.[1] This document serves as a technical resource, consolidating the essential physical, chemical, and safety data for this compound, and providing detailed procedural guidance for its application in the laboratory.

Physical Properties

This compound is a colorless to yellow oily liquid with a characteristic pungent, acrid odor.[1][2][3] It is sensitive to water and moisture, decomposing upon contact.[1][2] Impure samples often appear yellow.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇ClO₂ | [1][4][5] |

| Molar Mass | 170.59 g/mol | [1][4][6] |

| Appearance | Colorless to yellow oily liquid | [1][2][6] |

| Odor | Pungent, acrid, sharp | [1][2][3] |

| Melting Point | 0 °C | [3] |

| Boiling Point | 103 °C at 20 mmHg (26.7 hPa) | [1][2] |

| Density | 1.195 - 1.212 g/cm³ at 20 °C | [1][2][7] |

| Refractive Index (n²⁰/D) | 1.519 | [1][2] |

| Flash Point | 80 °C (176 °F) | [1] |

| Vapor Pressure | 1.39 psi (9.58 kPa) at 20 °C | [2][8] |

Table 2: Solubility of this compound

| Solvent | Solubility | Reference(s) |

| Water | Decomposes | [1][4][9] |

| Acetone | Soluble | [2][8] |

| Benzene | Soluble | [2][8] |

| Chloroform | Soluble | |

| Ether | Soluble | [2][8] |

| Toluene | Soluble |

Chemical Properties and Reactivity

This compound is a highly reactive chemical intermediate.[2] Its primary utility stems from its role as an electrophile in reactions with nucleophiles, most notably amines, to form carbamates.

-

Reactivity with Water : It decomposes in the presence of water or moist air to form benzyl alcohol, carbon dioxide, and corrosive hydrochloric acid (HCl) fumes.[2][3][9]

-

Stability : this compound is stable when stored under recommended conditions (2-8°C, under an inert atmosphere).[2][7][10] It is sensitive to moisture, heat, and light.[5][10] Commercial preparations are often stabilized with a small amount of sodium carbonate.[10]

-

Incompatibilities : It is incompatible with water, strong oxidizing agents, acids, bases, alcohols, and amines (other than for intended reactions).[5][9] It can also be corrosive to metals, especially in the presence of moisture.[2][9]

-

Decomposition : When heated, it can decompose to produce toxic gases such as phosgene, hydrogen chloride, and benzyl chloride.[11] Iron salts can catalyze an explosive decomposition.[2][8]

Application in Amine Protection

The most significant application of this compound is in the protection of primary and secondary amines as Cbz-carbamates. This reaction, often referred to as the Schotten-Baumann reaction, is typically carried out in a biphasic system or in an organic solvent in the presence of a base to neutralize the HCl byproduct.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution. The amine nitrogen attacks the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of the chloride leaving group.

Caption: Reaction mechanism for Cbz protection of an amine.

Experimental Protocols

The following section provides a detailed methodology for a typical amine protection reaction using this compound.

General Procedure for Cbz Protection of an Amine

This protocol is a representative example and may require optimization for specific substrates.

Materials:

-

Amine substrate

-

This compound (Cbz-Cl)

-

Anhydrous Dichloromethane (DCM) or other suitable solvent (e.g., THF, Ethyl Acetate)

-

Base (e.g., Triethylamine (Et₃N), Sodium Bicarbonate (NaHCO₃), or Sodium Carbonate (Na₂CO₃))

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Ice bath

Procedure:

-

Dissolution: Dissolve the amine substrate (1.0 eq) in the chosen organic solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Base Addition: Add the base. If using a liquid base like triethylamine, add it dropwise (1.2-1.5 eq). If using a solid base like NaHCO₃, add it as an aqueous solution or as a solid powder.

-

Cbz-Cl Addition: Slowly add this compound (1.1-1.2 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with a weak acid (e.g., 1M HCl, to remove excess amine base), water, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

Caption: General experimental workflow for Cbz protection.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated chemical fume hood.[5][6]

-

Hazards : It is corrosive and causes severe skin burns and eye damage.[12] It is fatal if inhaled and may cause respiratory irritation.[12][13] It is also a suspected carcinogen and is very toxic to aquatic life with long-lasting effects.[1][12][14]

-

Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.[5] Respiratory protection is required if vapors or mists are generated.[5]

-

Handling : Avoid contact with skin, eyes, and clothing.[5] Do not breathe vapors or mist. Keep away from heat, sparks, and open flames. Handle under an inert atmosphere as it is moisture and air-sensitive.[5]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, typically between 2-8°C.[2][7][10] Keep away from incompatible materials.[5]

-

Spills : In case of a spill, absorb with an inert material and dispose of as hazardous waste. Avoid release into the environment.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.[5][10][12][13][14]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 501-53-1 [chemicalbook.com]

- 3. This compound | C8H7ClO2 | CID 10387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 97 wt%, stabilized | Fisher Scientific [fishersci.ca]

- 5. fishersci.com [fishersci.com]

- 6. This compound [commonorganicchemistry.com]

- 7. This compound (stabilised) for synthesis 501-53-1 [sigmaaldrich.com]

- 8. chembk.com [chembk.com]

- 9. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 12. chemos.de [chemos.de]

- 13. tcichemicals.com [tcichemicals.com]

- 14. merckmillipore.com [merckmillipore.com]

The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Bergmann-Zervas Method

For Researchers, Scientists, and Drug Development Professionals

Abstract

The advent of the Bergmann-Zervas peptide synthesis in 1932 marked a pivotal moment in bio-organic chemistry, transforming the art of peptide synthesis into a systematic science. This technical guide provides an in-depth exploration of this foundational methodology, introduced by Max Bergmann and Leonidas Zervas. It delves into the historical context that necessitated a reliable method for peptide synthesis, the core principles of the carbobenzoxy (Cbz) protecting group, and the revolutionary impact of its introduction and selective removal. This document furnishes detailed experimental protocols for the key reactions, presents quantitative data on reaction yields, and offers insights into the evolution of peptide synthesis that this method catalyzed. Included are detailed diagrams of the reaction mechanisms and experimental workflows to provide a clear and comprehensive understanding for researchers, scientists, and drug development professionals.

A Historical Perspective: The Challenge of Peptide Synthesis Pre-1932

Prior to the groundbreaking work of Bergmann and Zervas, the synthesis of peptides was a formidable challenge, often resulting in uncontrolled polymerization and complex, inseparable mixtures of products. The fundamental difficulty lay in the bifunctional nature of amino acids, which possess both a nucleophilic amino group and an electrophilic carboxylic acid group. Activating the carboxylic acid of one amino acid for coupling with another inevitably led to self-condensation and the formation of a random assortment of polypeptides. This inability to selectively protect the amino group of one amino acid while activating its carboxyl group for a specific coupling reaction severely hampered the rational construction of defined peptide sequences. The field of protein chemistry was thus constrained, awaiting a breakthrough that would permit the stepwise and controlled assembly of amino acids.

In 1932, Max Bergmann and his colleague Leonidas Zervas introduced the carbobenzoxy protecting group (Cbz or Z), a readily cleavable N-terminal protecting group, which for the first time enabled the controlled, stepwise synthesis of peptides.[1][2][3] This innovation laid the groundwork for modern peptide chemistry and has had a lasting impact on drug discovery and the broader life sciences.[1] The Bergmann-Zervas method remained the standard in peptide chemistry for two decades, paving the way for the synthesis of biologically active peptides and the subsequent development of solid-phase peptide synthesis.[4]

The Core Principle: The Carbobenzoxy (Cbz) Protecting Group

The ingenuity of the Bergmann-Zervas synthesis lies in the use of the carbobenzoxy (benzyloxycarbonyl) group to temporarily "mask" the reactivity of the amino group of an amino acid. The Cbz group is introduced by reacting the amino acid with benzyl (B1604629) chloroformate under basic conditions.[5] This reaction transforms the highly reactive amino group into a much less reactive carbamate, preventing it from participating in unwanted side reactions during the subsequent activation of the carboxyl group and peptide bond formation.

The true elegance of the Cbz group, however, is its facile and selective removal under conditions that do not cleave the newly formed peptide bonds.[5] The primary method for deprotection is catalytic hydrogenolysis, where the Cbz group is cleaved in the presence of a palladium catalyst and a hydrogen source to yield the free amine, toluene (B28343), and carbon dioxide.[5] This mild deprotection strategy is orthogonal to many other protecting groups, allowing for complex synthetic schemes. An alternative deprotection method involves the use of strong acids, such as hydrogen bromide in acetic acid, which is useful for substrates that are sensitive to catalytic hydrogenation.[5]

Data Presentation: Quantitative Analysis of the Bergmann-Zervas Method

The efficiency of the Cbz protection and deprotection steps was a key factor in the widespread adoption of the Bergmann-Zervas method. The following tables summarize typical yields for these key steps with various amino acids, providing a quantitative overview of the method's effectiveness.

Table 1: Typical Yields for N-Cbz Protection of Amino Acids

| Amino Acid | Yield (%) |

| Glycine (B1666218) | 86-91 |

| L-Alanine | 85-90 |

| L-Leucine | 88-95 |

| L-Phenylalanine | 84-92 |

| L-Tryptophan | 80-88 |

| L-Proline | 82-90 |

| L-Serine | 75-85 |

| L-Cysteine | 70-80 |

| L-Histidine | 65-75 |

| L-Arginine | 60-70 |

Note: Yields can vary depending on specific reaction conditions and scale.

Table 2: Comparison of Cbz Deprotection Methods and Typical Yields

| Deprotection Method | Reagents | Typical Conditions | Yield (%) | Advantages | Disadvantages |

| Catalytic Hydrogenolysis | H₂, Pd/C | Room temperature, 1 atm H₂ | >95 | Mild, clean byproducts (toluene, CO₂) | Incompatible with reducible functional groups (e.g., alkynes, alkenes, nitro groups), catalyst poisoning |

| Transfer Hydrogenolysis | Ammonium formate, Pd/C | Refluxing methanol | >90 | Avoids flammable H₂ gas, can be more selective | Can still reduce some sensitive groups |

| Acidic Cleavage | 33% HBr in Acetic Acid | Room temperature, 1-2 hours | >90 | Effective for substrates incompatible with hydrogenation | Harsh conditions can cleave other acid-labile protecting groups (e.g., Boc) |

Experimental Protocols

The following are detailed methodologies for the key experiments in the Bergmann-Zervas peptide synthesis, adapted from foundational publications.

Synthesis of Benzyl Chloroformate (Cbz-Cl)

Caution: This procedure involves phosgene (B1210022), a highly toxic gas, and must be performed in a well-ventilated fume hood with appropriate safety precautions.

-

Materials:

-

1 mole of phosgene in toluene

-

1 mole of benzyl alcohol

-

-

Procedure:

-

A solution of 1 mole of phosgene in toluene is placed in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.

-

The flask is cooled in an ice bath.

-

While stirring vigorously, 1 mole of benzyl alcohol is added dropwise.

-

After the addition is complete, the mixture is stirred for an additional 30 minutes in the ice bath and then for 2 hours at room temperature.

-

The excess phosgene and toluene are removed under reduced pressure to yield this compound.

-

N-Protection of an Amino Acid: Synthesis of Cbz-Glycine

-

Materials:

-

0.1 mole of glycine

-

50 ml of 2 N sodium hydroxide (B78521)

-

0.1 mole of this compound

-

25 ml of 4 N sodium hydroxide

-

Concentrated hydrochloric acid

-

Diethyl ether

-

-

Procedure:

-

A solution of 0.1 mole of glycine in 50 ml of 2 N sodium hydroxide is placed in a three-necked flask fitted with a mechanical stirrer and two dropping funnels and cooled in an ice bath.

-

While stirring vigorously, 0.1 mole of this compound and 25 ml of 4 N sodium hydroxide are added simultaneously from the dropping funnels over a period of 20-25 minutes.

-

The mixture is stirred for an additional 10 minutes.

-

The aqueous layer is separated, extracted once with ether, and then acidified to Congo red with concentrated hydrochloric acid while cooling in an ice bath.

-

The precipitated Cbz-glycine is collected by filtration, washed with cold water, and dried. The reported yield is 86–91%.[5]

-

Peptide Coupling: Synthesis of Cbz-L-Leucylglycine

-

Step 1: Formation of the Acid Chloride

-

To a solution of Cbz-L-leucine in a suitable inert solvent, thionyl chloride is added to convert the carboxylic acid to the more reactive acid chloride.

-

The excess thionyl chloride and solvent are removed under reduced pressure.

-

-

Step 2: Coupling

-

The Cbz-L-leucine chloride is dissolved in a cold, inert solvent and added to a solution of glycine ethyl ester in the presence of a base (e.g., sodium carbonate) to neutralize the HCl formed during the reaction.

-

The mixture is stirred until the reaction is complete. The resulting Cbz-L-leucylglycine ethyl ester is then isolated.

-

-

Step 3: Saponification

-

The ethyl ester of the dipeptide is hydrolyzed using a stoichiometric amount of sodium hydroxide in an aqueous alcohol solution to yield Cbz-L-leucylglycine.

-

Deprotection of the Cbz Group

-

Materials:

-

Cbz-protected peptide (e.g., Cbz-L-leucylglycine)

-

Palladium on carbon (Pd/C) catalyst (5-10 mol%)

-

Solvent (e.g., Methanol, Ethanol)

-

Hydrogen gas source (e.g., balloon or hydrogenator)

-

-

Procedure:

-

The Cbz-protected peptide is dissolved in a suitable solvent.

-

The Pd/C catalyst is added to the solution.

-

The reaction vessel is purged with an inert gas and then placed under an atmosphere of hydrogen gas.

-

The mixture is stirred vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the free peptide.

-

-

Materials:

-

Cbz-protected peptide

-

33% Hydrogen bromide in acetic acid (HBr/AcOH)

-

Anhydrous diethyl ether

-

-

Procedure:

-

The Cbz-protected peptide is dissolved in a 33% solution of HBr in acetic acid at room temperature.

-

The reaction is typically stirred for 1-2 hours.

-

The deprotected peptide hydrobromide salt is precipitated by the addition of an excess of cold, anhydrous diethyl ether.

-

The precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum.[5][6]

-

Visualizing the Chemistry: Diagrams and Workflows

To further elucidate the core concepts of the Bergmann-Zervas synthesis, the following diagrams illustrate the key chemical transformations and experimental workflows.

Evolution and Legacy

The Bergmann-Zervas method revolutionized peptide synthesis and remained the dominant strategy for two decades.[4] It enabled the first syntheses of numerous biologically important peptides, including the hormone oxytocin (B344502) by Vincent du Vigneaud in 1953, which was a landmark achievement recognized with a Nobel Prize.[1][3] The principles of using a temporary N-terminal protecting group laid the foundation for all subsequent developments in peptide synthesis.

The limitations of this solution-phase method, such as the need for purification after each step and the potential for racemization, spurred further innovation. In the 1960s, R. Bruce Merrifield developed solid-phase peptide synthesis (SPPS), a technique that dramatically simplified and accelerated the process by anchoring the growing peptide chain to an insoluble resin support.[7] This was followed by the introduction of other protecting groups, such as the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, which offered milder deprotection conditions and greater flexibility in synthetic strategies.[1]

Despite these advancements, the foundational principles of the Bergmann-Zervas synthesis—the use of a reversible N-terminal protecting group—remain at the heart of modern peptide chemistry. The Cbz group itself is still widely used, particularly for the protection of side-chain functionalities in amino acids.

Conclusion

The Bergmann-Zervas peptide synthesis was a monumental breakthrough that provided the first reliable and systematic method for the controlled synthesis of peptides. By introducing the carbobenzoxy protecting group, Bergmann and Zervas provided chemists with the essential tool to unlock the complexities of peptide and protein chemistry. This technical guide has provided a comprehensive overview of the historical context, core principles, quantitative data, and detailed experimental protocols of this seminal work. The logical workflows and mechanistic diagrams further illuminate the elegance and robustness of this method. For researchers, scientists, and drug development professionals, a thorough understanding of the Bergmann-Zervas synthesis is not merely a historical exercise but a fundamental appreciation of the principles that underpin the modern era of peptide and protein engineering.

References

- 1. researchgate.net [researchgate.net]

- 2. A practical synthesis of gramicidin s and sugar amino Acid containing analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Developing deprotectase biocatalysts for synthesis - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00016A [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Guardian: An In-depth Technical Guide to the Benzyloxycarbonyl (Cbz) Group in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

The benzyloxycarbonyl (Cbz or Z) group holds a venerable position in the lexicon of organic synthesis, serving as a robust and versatile protecting group for amines. Introduced in the 1930s by Max Bergmann and Leonidas Zervas, its development was a watershed moment, particularly for the field of peptide synthesis, enabling the controlled, stepwise assembly of amino acids for the first time.[1][2] Despite the advent of other widely used protecting groups such as Boc and Fmoc, the Cbz group's unique stability profile, predictable reactivity, and diverse deprotection pathways ensure its continued relevance in modern organic synthesis and drug development.[3][4]

This technical guide provides a comprehensive overview of the core principles, applications, and experimental methodologies associated with the benzyloxycarbonyl protecting group.

Core Function and Mechanism

The primary role of the Cbz group is to temporarily mask the nucleophilic and basic properties of primary and secondary amines by converting them into significantly less reactive carbamates.[2] This protection strategy is fundamental in multi-step syntheses to prevent unwanted side reactions at the nitrogen atom. The Cbz group is lauded for its stability across a broad spectrum of reaction conditions, including basic and most aqueous acidic media, yet it can be selectively removed under specific, mild conditions.[4][5]

Protection of Amines

The most common method for the introduction of the Cbz group is the reaction of an amine with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions, often referred to as the Schotten-Baumann reaction.[6][7] The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks the electrophilic carbonyl carbon of benzyl chloroformate. The presence of a base is crucial to neutralize the hydrochloric acid generated as a byproduct.[2]

Deprotection of Cbz-Protected Amines

The selective removal of the Cbz group is a critical step in a synthetic sequence. Several reliable methods are available, with catalytic hydrogenolysis being the most prevalent.

1. Catalytic Hydrogenolysis: This is the most common and often the cleanest method for Cbz deprotection.[8][9] It involves the use of a palladium catalyst, typically on a carbon support (Pd/C), and a source of hydrogen (e.g., H₂ gas or a transfer hydrogenation reagent). The reaction proceeds via the cleavage of the benzylic C-O bond, which forms an unstable carbamic acid that spontaneously decarboxylates to yield the free amine, toluene, and carbon dioxide.[1]

2. Acidic Conditions: Strong acidic conditions, such as hydrogen bromide in acetic acid (HBr/AcOH), can also cleave the Cbz group. This method is particularly useful when the substrate contains functional groups that are sensitive to catalytic hydrogenation.[1][10]

3. Transfer Hydrogenolysis: As a safer alternative to using flammable hydrogen gas, transfer hydrogenolysis employs hydrogen donors like ammonium (B1175870) formate (B1220265), formic acid, or cyclohexene (B86901) in the presence of a palladium catalyst.[1][11]

Orthogonality in Protecting Group Strategy

A key advantage of the Cbz group is its orthogonality with other common amine protecting groups, such as tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc).[12][13] This orthogonality is crucial in complex syntheses, particularly in solid-phase peptide synthesis (SPPS), as it allows for the selective deprotection of one group while others remain intact.[3][14]

-

Cbz vs. Boc: The Cbz group is stable to the acidic conditions (e.g., trifluoroacetic acid, TFA) used to remove the Boc group.[13]

-

Cbz vs. Fmoc: The Cbz group is stable to the basic conditions (e.g., piperidine) used for Fmoc group removal.[15]

Data Presentation

Table 1: N-Cbz Protection of Various Amines

| Entry | Amine | Reagent | Base/Solvent | Time (min) | Yield (%) | Reference |

| 1 | Aniline | Cbz-Cl | Water | 5 | 99 | [13][16] |

| 2 | 4-Bromoaniline | Cbz-Cl | Water | 10 | 98 | [16] |

| 3 | 4-Ethylaniline | Cbz-Cl | Water | 10 | 98 | [16] |

| 4 | Pyrrolidine | Cbz-Cl | Water | 2 | 95 | [13] |

| 5 | Piperidine | Cbz-Cl | Water | 2 | 95 | [13] |

| 6 | Morpholine | Cbz-Cl | Water | 2 | 94 | [13] |

| 7 | n-Hexylamine | Cbz-Cl | Water | 2 | 96 | [13] |

| 8 | (R)-(+)-α-Methylbenzylamine | Cbz-Cl | Water | 5 | 94 | [13] |

| 9 | Aniline | Cbz-Cl | PEG-400 | 5 | 96 | [5] |

| 10 | 4-Methylaniline | Cbz-Cl | PEG-400 | 10 | 95 | [5] |

Table 2: Cbz Deprotection via Catalytic Hydrogenolysis

| Substrate | Catalyst (mol%) | Hydrogen Source | Solvent | Pressure (atm) | Time (h) | Temperature (°C) | Yield (%) | Reference |

| Cbz-L-Phe-L-Leu-OEt | 10% Pd/C (10 wt%) | H₂ | H₂O (with TPGS-750-M) | 1 | < 2 | RT | >95 | [8] |

| N-Cbz-dioctylamine | 10% Pd/C | H₂ | Methanol (B129727) | 1 | 3 | RT | 98 | [8] |

| Cbz-Protected Amine | 5% Pd-C | H₂ | Methanol | 1 | 40 | 60 | - | [2][13] |

| Cbz-(Ala)₄ | 10% Pd/C | H₂ | Methanol/Ethanol | - | 2-16 | RT | >95 | [17] |

Table 3: Cbz Deprotection via Transfer Hydrogenolysis

| Substrate | Catalyst | Hydrogen Donor | Solvent | Time | Temperature | Yield (%) | Reference |

| N-Cbz-aniline | 10% Pd/C | Ammonium Formate | Methanol | 5-10 min | RT | - | [18] |

| N-Cbz-amino acids | Zinc dust | Ammonium Formate | Methanol | - | RT | - | [11] |

| N-Cbz derivatives | Magnesium powder | Ammonium Formate | Methanol | - | RT | - | [19] |

| Cbz-Protected Amine | Pd black | Formic Acid | Ethanol | 1.5 h | 25°C | 98 | [2] |

Table 4: Acid-Catalyzed Cbz Deprotection

| Substrate | Reagent | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |

| Cbz-Ala-Ala-Ala-Ala-OH | 33% HBr | Acetic Acid | 1-2 | RT | >90 | [10] |

| Cbz-Ala-Ala-Ala-Ala-OH | TFA | Dichloromethane | 1-4 | RT | >90 | [10] |

| Cbz-(Ala)₄ | 50% TFA | Dichloromethane | 1-4 | RT | 70-90 | [17] |

Experimental Protocols

Protocol 1: N-Cbz Protection of an Amino Acid (Schotten-Baumann Conditions)

This protocol describes a general procedure for the N-Cbz protection of an amino acid.[6]

Materials:

-

Amino Acid (1.0 equiv)

-

Sodium Carbonate (Na₂CO₃)

-

This compound (Cbz-Cl) (1.05 - 1.2 equiv)

-

Water

-

Diethyl ether

-

Dilute Hydrochloric Acid (HCl)

Procedure:

-

Dissolve the amino acid in an aqueous solution of sodium carbonate, maintaining the pH between 8 and 10.

-

Cool the solution to 0-5 °C in an ice bath with vigorous stirring.

-

Slowly add this compound dropwise to the cold solution, ensuring the temperature remains below 10 °C.

-

Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

-

After completion, wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl.

-

Acidify the aqueous layer to a pH of 2-3 with dilute HCl at 0-5 °C, which will cause the N-Cbz protected amino acid to precipitate.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis

This protocol outlines a standard method for Cbz group removal using hydrogen gas.[8]

Materials:

-

Cbz-protected substrate

-

10% Palladium on Carbon (Pd/C)

-

Methanol (or other suitable solvent)

-

Hydrogen gas (H₂) supply (e.g., balloon)

-

Reaction flask

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

Dissolve the Cbz-protected substrate (1.0 mmol) in methanol (10 mL) in a reaction flask.

-

Carefully add 10% Pd/C (typically 10-20 mol% of the substrate) to the solution.

-

Seal the flask, evacuate the air, and then backfill with hydrogen gas. Repeat this cycle three times.

-

Maintain a positive pressure of hydrogen gas and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 3: Cbz Deprotection by Transfer Hydrogenolysis with Ammonium Formate

This protocol provides a safer alternative to using hydrogen gas.[1]

Materials:

-

Cbz-protected amine (1.0 equiv)

-

10% Palladium on Carbon (Pd/C) (5-10 mol%)

-

Ammonium Formate (3-5 equiv)

-

Methanol or Ethanol

Procedure:

-

Dissolve the Cbz-protected amine in methanol or ethanol.

-

Add 10% Pd/C to the solution.

-

Add ammonium formate to the reaction mixture.

-

Stir the mixture at room temperature or with gentle heating, monitoring by TLC.

-

Upon completion, filter the reaction mixture through Celite to remove the catalyst.

-

Concentrate the filtrate to yield the deprotected amine.

Protocol 4: Cbz Deprotection using HBr in Acetic Acid

This method is suitable for substrates with functionalities sensitive to hydrogenation.[10]

Materials:

-

Cbz-protected compound

-

Glacial Acetic Acid

-

33% Hydrogen Bromide in Acetic Acid (HBr/AcOH)

-

Anhydrous diethyl ether

Procedure:

-

Dissolve the Cbz-protected compound in glacial acetic acid.

-

Add the solution of 33% HBr in acetic acid.

-

Stir the mixture at room temperature for 2 to 16 hours, monitoring by TLC.

-

Upon completion, precipitate the deprotected amine hydrobromide salt by adding an excess of cold, anhydrous diethyl ether.

-

Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.

Mandatory Visualizations

Conclusion

The benzyloxycarbonyl group, a classic yet enduring tool in organic synthesis, remains a highly relevant and valuable option for researchers and drug development professionals. Its straightforward introduction, stability to a wide array of chemical environments, and multiple pathways for selective removal make it a versatile choice for amine protection. The orthogonality of the Cbz group with other common protecting groups like Boc and Fmoc solidifies its strategic importance in the design and execution of complex molecular syntheses, particularly in the ever-evolving landscape of peptide and pharmaceutical chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. benchchem.com [benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. tandfonline.com [tandfonline.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Conventional and Microwave Assisted Hydrogenolysis Using Zinc and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. peptide.com [peptide.com]

- 15. benchchem.com [benchchem.com]

- 16. ijacskros.com [ijacskros.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. expert.taylors.edu.my [expert.taylors.edu.my]

An In-depth Technical Guide to the Stability and Degradation Pathways of Benzyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl (B1604629) chloroformate (CbzCl), a cornerstone reagent in synthetic organic chemistry for the introduction of the benzyloxycarbonyl (Cbz) protecting group, exhibits inherent instability that necessitates a thorough understanding for its effective use and storage. This technical guide provides a comprehensive overview of the stability profile and degradation pathways of benzyl chloroformate. It consolidates quantitative data on its decomposition under various conditions, details the mechanisms of its degradation, and furnishes experimental protocols for stability assessment. This document is intended to be a critical resource for researchers, scientists, and drug development professionals who handle this vital but reactive compound.

Introduction

This compound is an essential reagent, primarily utilized for the protection of amine functionalities in the synthesis of peptides and other complex organic molecules.[1] Its efficacy is intrinsically linked to the electrophilicity of its carbonyl carbon, a feature that also renders it susceptible to degradation by various nucleophiles and environmental factors. A comprehensive knowledge of its stability and degradation pathways is paramount to ensure reaction efficiency, minimize impurity formation, and maintain laboratory safety. This guide delves into the core aspects of CbzCl's chemical stability, offering both qualitative understanding and quantitative data to aid in its handling, storage, and application.

Physicochemical Properties and Stability Profile

This compound is a colorless to pale yellow, oily liquid with a pungent odor.[2][3] It is highly sensitive to moisture and heat, which are the primary initiators of its degradation.[2][4] Commercial preparations are often stabilized with a small amount of a weak base, such as sodium carbonate, to scavenge acidic impurities that can catalyze decomposition.[5]

General Stability

-

Moisture Sensitivity: CbzCl reacts with water and moist air, leading to its decomposition.[6][7] This hydrolysis is a significant degradation pathway.

-

Thermal Sensitivity: The compound is thermally labile and begins to decompose at temperatures as low as 50 °C.[8] At higher temperatures (100-155 °C), decomposition becomes vigorous, potentially generating hazardous byproducts like phosgene (B1210022) and benzyl chloride.[7][9]

-

Incompatibilities: this compound is incompatible with a wide range of substances, including water, acids, bases, alcohols, amines, and strong oxidizing agents.[4] Contact with certain metals, such as iron, can catalyze its decomposition.[6][10]

Storage Recommendations

To maintain its integrity, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[11] Refrigeration at temperatures between 2 °C and 8 °C is recommended to slow the rate of decomposition.[2][6] Some sources suggest storage at even lower temperatures (<0 °C) for long-term stability.[8] Storage and handling should be conducted in a well-ventilated area, away from sources of ignition and incompatible materials.[11]

Degradation Pathways

The degradation of this compound can proceed through several pathways, primarily dictated by the nature of the nucleophile it encounters. The main degradation routes are hydrolysis, alcoholysis, aminolysis, and thermal decomposition.

Hydrolysis

Hydrolysis is the most common degradation pathway for this compound, occurring upon contact with water or atmospheric moisture. The reaction proceeds via a nucleophilic attack of water on the electrophilic carbonyl carbon, leading to the formation of an unstable tetrahedral intermediate. This intermediate then collapses, eliminating a chloride ion to form a carbamic acid derivative which subsequently decarboxylates to yield benzyl alcohol, carbon dioxide, and hydrochloric acid.[6][7][10]

References

- 1. pure.psu.edu [pure.psu.edu]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. rsc.org [rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. This compound | C8H7ClO2 | CID 10387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [webbook.nist.gov]

- 8. suniv.ac.in [suniv.ac.in]

- 9. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 10. Calculated Third Order Rate Constants for Interpreting the Mechanisms of Hydrolyses of Chloroformates, Carboxylic Acid Halides, Sulfonyl Chlorides and Phosphorochloridates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. web.viu.ca [web.viu.ca]

A Comprehensive Technical Guide to Benzyl Chloroformate (Cbz-Cl) in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for understanding and utilizing benzyl (B1604629) chloroformate, a pivotal reagent in synthetic organic chemistry. This document provides a thorough overview of its synonyms, applications, and detailed experimental protocols, with a focus on its role as a protecting group for amines, particularly in the context of peptide synthesis.

Nomenclature and Synonyms of Benzyl Chloroformate

For the purpose of a comprehensive literature search, a variety of synonyms and abbreviations are used to refer to this compound. Understanding these is crucial for accessing a wide range of published research.

| Systematic Name | Common Synonyms | Common Abbreviations | CAS Number |

| Benzyl carbonochloridate | Benzyl chlorocarbonate | Cbz-Cl | 501-53-1 |

| Carbobenzoxy chloride | Z-Cl | ||

| Benzyloxycarbonyl chloride | CbzCl | ||

| Z-Chloride | |||

| Chloroformic acid benzyl ester | |||

| Carbobenzyloxy chloride | |||

| Benzylcarbonyl chloride | |||

| Phenylmethyl chloroformate |

Core Application: The Benzyloxycarbonyl (Cbz or Z) Protecting Group

This compound is primarily used to introduce the benzyloxycarbonyl (Cbz or Z) protecting group for amines. This strategy is a cornerstone of peptide synthesis, famously established by Max Bergmann and Leonidas Zervas in 1932. The Cbz group is valued for its ability to be introduced and removed under conditions that are orthogonal to many other protecting groups, and for its tendency to suppress racemization of the protected amino acid.

The Cbz group is a carbamate-type protecting group that effectively masks the nucleophilicity and basicity of the amine nitrogen. Its stability under a range of conditions and the various methods for its removal make it a versatile tool in multi-step organic synthesis.

Experimental Protocols

The following sections provide detailed methodologies for the introduction and removal of the Cbz protecting group.

N-Protection of Amines with this compound (Cbz-Cl)

The most common method for the N-protection of amines with this compound is the Schotten-Baumann reaction, which is typically carried out in a biphasic system with an aqueous base.

General Protocol for N-Cbz Protection of an Amino Acid:

-

Dissolution: Dissolve the amino acid in an aqueous solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃). The pH of the mixture should be maintained between 8 and 10.

-

Cooling: Cool the solution to 0-5 °C with vigorous stirring in an ice bath.

-

Addition of Cbz-Cl: Slowly add this compound (1.1-1.5 equivalents), either neat or dissolved in a suitable organic solvent (e.g., dioxane, THF), to the cold, stirred solution.

-

Reaction: Allow the reaction to stir at 0-5 °C for 2-4 hours, then let it warm to room temperature and continue stirring overnight.

-

Work-up:

-

Wash the reaction mixture with diethyl ether to remove any unreacted this compound.

-

Carefully acidify the aqueous layer to a pH of ~2 with dilute hydrochloric acid (HCl) while cooling in an ice bath.

-

The N-Cbz protected amino acid will precipitate out of the solution.

-

-

Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Quantitative Data for N-Cbz Protection:

The efficiency of the N-Cbz protection can be influenced by the substrate and reaction conditions. Below is a summary of representative yields.

| Substrate | Base | Solvent | Reaction Time | Yield (%) |

| Aniline | Pyridine | Dichloromethane | Not specified | 29 |

| 2-Nitroaniline | Pyridine | Dichloromethane | Not specified | 0 (exclusive N-benzylation) |

| 4-Bromoaniline | Pyridine | Dichloromethane | Not specified | >90 (mainly Cbz product) |

| Glycine | Na₂CO₃ | Water/Dioxane | Overnight | ~90 |

| Alanine | NaHCO₃ | Water/THF | 20 h | 90 |

Note: In the case of some anilines, particularly those with electron-withdrawing groups in the ortho position, N-benzylation can be a significant side reaction or even the exclusive outcome.[1][2]

Deprotection of the Cbz Group

The removal of the Cbz group is a critical step and can be achieved through several methods, with catalytic hydrogenolysis and acidolysis being the most common.

This is the most widely used and generally mildest method for Cbz deprotection. It involves the cleavage of the benzyl C-O bond by hydrogen gas in the presence of a palladium catalyst.

General Protocol for Catalytic Hydrogenolysis:

-

Dissolution: Dissolve the Cbz-protected compound in a suitable solvent such as methanol, ethanol, or ethyl acetate.

-

Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) to the solution (typically 5-10 mol% of palladium).

-

Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions).

-

Reaction: Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up:

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Rinse the filter pad with the reaction solvent.

-

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Quantitative Data for Catalytic Hydrogenolysis:

| Catalyst System | Hydrogen Source | Typical Conditions | Reaction Time | Yield (%) |

| 10% Pd/C | H₂ (gas, 1 atm) | MeOH or EtOH, Room Temp. | 4 - 72 hours | up to 95+ |

| 20% Pd(OH)₂/C (Pearlman's Catalyst) | H₂ (gas) | Various Solvents | 4 hours - 6 days | 57 - 66 |

| 10% Pd/C + Nb₂O₅/C | H₂ (gas, 1 atm) | MeOH, Room Temp. | Significantly Shorter | Excellent (e.g., 97% for N-Cbz-2-(pyrimidyl)amine)[3][4] |